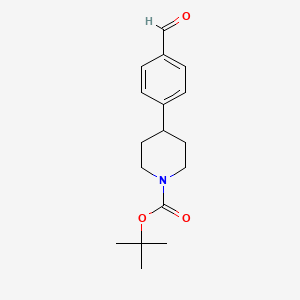

![molecular formula C14H14N2O4 B2771909 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 381214-34-2](/img/structure/B2771909.png)

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

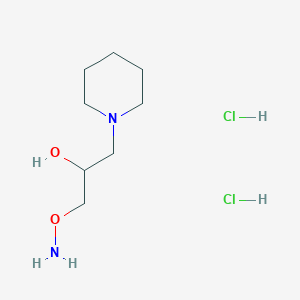

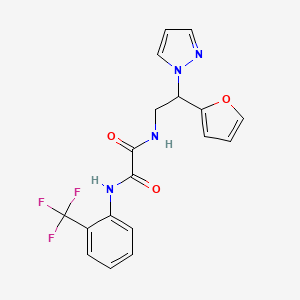

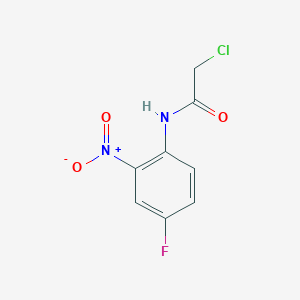

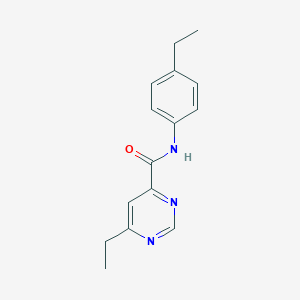

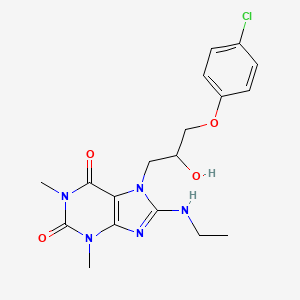

The compound “3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a propanoic acid group . The pyrazole ring is substituted with a formyl group and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and various substituents. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The formyl group, for example, is often involved in nucleophilic addition reactions. The propanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Aplicaciones Científicas De Investigación

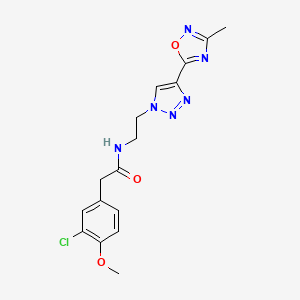

Antibacterial Agent

This compound has been used in the synthesis of hydrazone derivatives, which have shown potent growth inhibitory effects against antibiotic-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These new coumarin-pyrazole-hydrazone hybrids are readily synthesized from commercially available starting materials and reagents using benign reaction conditions .

Antimicrobial Activity

The synthesized molecules were tested against 14 Gram-positive and Gram-negative bacterial strains. Several of these molecules have been found to be potent growth inhibitors of several strains of these tested bacteria with minimum inhibitory concentrations as low as 1.56 μg/mL .

Non-toxicity

The active molecules synthesized from this compound are non-toxic in in vitro and in vivo toxicity studies .

Fluorescent Properties

Schiff bases derived from this compound exhibit fluorescence in solutions with a quantum yield of up to 15.4%, as well as a fluorescent response to the zinc cation in the form of dramatic fluorescence quenching .

Ligand for Metal Complexes

These Schiff bases are analogs of bipyridine ligands, whose metal complexes are widely used due to their catalytic, ferromagnetic, and photophysical properties, as well as biological activity .

Pharmaceutical Manufacturing

This compound is used as an intermediate in the manufacture of pharmaceuticals .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-20-12-4-2-10(3-5-12)14-11(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWJLPRTIKQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)

![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)